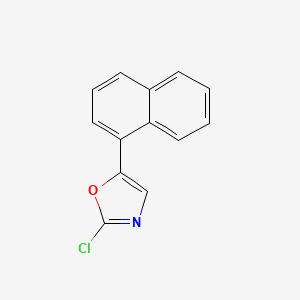

2-Chloro-5-(1-naphthyl)oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H8ClNO |

|---|---|

Molecular Weight |

229.66 g/mol |

IUPAC Name |

2-chloro-5-naphthalen-1-yl-1,3-oxazole |

InChI |

InChI=1S/C13H8ClNO/c14-13-15-8-12(16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H |

InChI Key |

IYLXUPFPLUAYFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CN=C(O3)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Chloro 5 1 Naphthyl Oxazole

Retrosynthetic Analysis of 2-Chloro-5-(1-naphthyl)oxazole

A retrosynthetic analysis of this compound reveals several plausible disconnection points, leading to readily available starting materials. The analysis hinges on disconnecting the oxazole (B20620) ring itself or the bonds connecting the substituents to the heterocyclic core.

A primary disconnection can be made at the C5-naphthyl bond (Disconnection A ), suggesting a cross-coupling reaction. This approach would involve a pre-formed 2-chlorooxazole (B1317313) and a naphthyl-containing coupling partner, such as 1-naphthylboronic acid, via a palladium-catalyzed Suzuki reaction. This strategy is advantageous as it allows for late-stage introduction of the bulky naphthyl group.

Alternatively, the oxazole ring can be deconstructed (Disconnection B ). A logical approach here is the Van Leusen oxazole synthesis, which would disconnect the molecule into 1-naphthaldehyde (B104281) and a synthon for the 2-chloro-α-isocyano methyl group. nih.govorganic-chemistry.org A more direct Van Leusen disconnection leads to 1-naphthaldehyde and tosylmethyl isocyanide (TosMIC), which would form 5-(1-naphthyl)oxazole, requiring a subsequent chlorination step at the C2 position.

A third pathway involves a cyclocondensation strategy (Disconnection C ). This retrosynthetic route breaks the C-O and C-N bonds of the oxazole, potentially leading back to an α-haloketone derived from naphthalene (B1677914) and an amide. For instance, 2-bromo-1-(naphthalen-1-yl)ethan-1-one could react with a suitable amide precursor to form the oxazole core.

These disconnections form the basis for the synthetic strategies discussed in the subsequent sections, each offering distinct advantages in terms of precursor availability, reaction efficiency, and control over regiochemistry.

Established Synthetic Routes for Oxazole Ring Formation with Aromatic Substituents

The formation of the oxazole ring is the cornerstone of the synthesis. Several robust methods have been developed for constructing oxazoles bearing aromatic substituents, which can be adapted for the synthesis of the target molecule.

Cyclocondensation reactions are a classical and widely used method for synthesizing the oxazole core. These reactions typically involve the formation of the C-O and C-N bonds in a single step from acyclic precursors.

One of the most prominent methods is the Robinson-Gabriel synthesis , which involves the dehydration and cyclization of 2-acylamino ketones. For the target molecule, this would necessitate a precursor like N-(2-(naphthalen-1-yl)-2-oxoethyl)acetamide, which would cyclize to form the corresponding oxazole.

Another powerful cyclocondensation approach involves the reaction of α-haloketones with primary amides, known as the Bredereck-Gompper synthesis . In this scenario, a precursor such as 2-bromo-1-(naphthalen-1-yl)ethanone (B79065) would be treated with an appropriate amide to yield the 5-(1-naphthyl)oxazole ring system. The conditions for these reactions can vary, but they often require heat or microwave irradiation to proceed efficiently.

The cyclocondensation of enones with hydrazine (B178648) derivatives is also a valuable method for synthesizing pyrazole (B372694) derivatives, and analogous strategies can be applied to oxazole synthesis. researchgate.net These methods often provide high yields and can be performed under relatively simple reaction conditions. researchgate.net

| Cyclocondensation Method | Key Precursors | General Product | Reference |

|---|---|---|---|

| Robinson-Gabriel Synthesis | 2-Acylamino ketone | 2,5-Disubstituted oxazole | nih.gov |

| Bredereck-Gompper Synthesis | α-Haloketone, Primary amide | 2,5-Disubstituted oxazole | researchgate.net |

| From β-hydroxy amides | β-Hydroxy amide, DAST/Deoxo-Fluor | Oxazole (via oxazoline) | organic-chemistry.org |

Modern synthetic chemistry heavily relies on transition-metal catalysis, and palladium-catalyzed reactions offer a versatile toolkit for forming C-C and C-heteroatom bonds. rsc.org These methods can be applied to either construct the oxazole ring or to functionalize a pre-existing oxazole core.

A key strategy is the Suzuki-Miyaura cross-coupling reaction . This involves the coupling of an organoboron compound with an organic halide. To synthesize this compound, one could couple 2-chloro-5-bromooxazole with 1-naphthylboronic acid. This approach benefits from the mild reaction conditions and high functional group tolerance of the Suzuki coupling. researchgate.net

Alternatively, Stille cross-coupling , which uses organostannanes, can be employed. organic-chemistry.org The reaction of 2-chloro-5-halooxazole with a naphthylstannane derivative in the presence of a palladium catalyst would yield the target compound.

More advanced strategies involve the direct C-H functionalization of the oxazole ring. nih.gov An efficient microwave-assisted, ligandless palladium/copper co-mediated direct arylation of oxazoles with aryl bromides has been developed. researchgate.net This would allow for the direct coupling of 2-chlorooxazole with 1-bromonaphthalene, avoiding the need to pre-functionalize the oxazole at the C5 position. This atom-economical approach is highly attractive for streamlining the synthetic sequence.

| Palladium-Catalyzed Method | Coupling Partners | Catalyst System (Example) | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound, Organic halide | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | researchgate.net |

| Stille Coupling | Organostannane, Organic halide | Pd(PPh₃)₄ | organic-chemistry.org |

| Direct C-H Arylation | Oxazole, Aryl bromide | Pd(OAc)₂, CuI, Base | researchgate.net |

Copper catalysis provides an alternative and often complementary approach to palladium for the synthesis of heterocyclic compounds. Copper-catalyzed reactions are particularly useful for forming C-O and C-N bonds.

One relevant strategy is the copper-catalyzed synthesis of 2,5-disubstituted oxazoles from arylacetylenes and α-amino acids. organic-chemistry.org This process involves a sequence of reactions including the generation of an α-iodo acetophenone, Kornblum oxidation, condensation, and finally a decarboxylation/annulation/oxidation sequence, often mediated by a Cu(II) salt like Cu(NO₃)₂·3H₂O and iodine. organic-chemistry.org

Copper is also well-known for its role in Ullmann-type coupling reactions, which are effective for N-arylation of various nitrogen-containing heterocycles like imidazoles. researchgate.net While not a direct method for oxazole ring formation, it is a crucial tool for synthesizing precursors or for post-synthesis modification if the strategy involves such a step. More recently, light-promoted copper-catalyzed reactions have emerged, offering mild conditions for C-H functionalization, such as the alkylation of azoles. nih.gov These innovative methods could potentially be adapted for the arylation needed to install the naphthyl group.

The Van Leusen oxazole synthesis is a highly efficient and popular method for preparing 5-substituted oxazoles. organic-chemistry.orgresearchgate.net The reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govwikipedia.org The key advantages of this method are its operational simplicity, the mild reaction conditions, and the ready availability of the starting materials. nih.gov

To apply this to the target molecule, 1-naphthaldehyde would be reacted with TosMIC in the presence of a base like potassium carbonate (K₂CO₃) in a protic solvent such as methanol. nih.govresearchgate.net This reaction proceeds through an oxazoline (B21484) intermediate, which then eliminates the tolylsulfonyl group to form the aromatic oxazole ring. organic-chemistry.org The direct product of this reaction would be 5-(1-naphthyl)oxazole. The required chlorine atom at the C2 position would then need to be installed in a subsequent step, for example, via electrophilic chlorination. The Šindler-Kulyk group has specifically reported the synthesis of naphthoxazole derivatives using the Van Leusen reaction. nih.gov

| Reaction | Key Reagents | Intermediate/Product | Key Features | Reference |

|---|---|---|---|---|

| Van Leusen Oxazole Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC), Base (e.g., K₂CO₃) | 5-Substituted oxazole | Mild conditions, broad substrate scope, forms C4-C5 and O-C2 bonds. | nih.govorganic-chemistry.orgwikipedia.org |

| One-Pot 4,5-Disubstituted Synthesis | TosMIC, Aldehyde, Aliphatic halide, Ionic liquid | 4,5-Disubstituted oxazole | Improved one-pot method with reusable solvent. | organic-chemistry.org |

Strategic Incorporation of Chloro and Naphthyl Moieties

The successful synthesis of this compound depends on the strategic timing of the introduction of the chloro and naphthyl groups. There are two general approaches: (1) building the oxazole ring from precursors already containing these moieties, or (2) forming a simpler oxazole ring first and then introducing the substituents.

Introduction of the Naphthyl Moiety: The naphthyl group can be incorporated at the beginning of the synthesis by using a naphthalene-derived starting material. For example, using 1-naphthaldehyde in the Van Leusen synthesis or 2-bromo-1-(naphthalen-1-yl)ethanone in a cyclocondensation reaction directly installs the naphthyl group at the C5 position. This is often the most straightforward approach, as these starting materials are commercially available or readily prepared. Alternatively, as discussed in section 2.2.2, the naphthyl group can be introduced at a later stage via palladium-catalyzed C-H arylation or cross-coupling, which offers greater flexibility and convergence. researchgate.net

Introduction of the Chloro Moiety: The chlorine atom at the C2 position presents a different challenge. The C2 position of the oxazole ring is susceptible to deprotonation by strong bases, creating a nucleophilic center that can react with an electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS). This late-stage chlorination would typically be performed after the oxazole ring is formed.

Alternatively, a chlorinated precursor could be used. A general synthesis for 2,5-diaryl-4-chlorooxazoles has been reported from the reaction of aroyl cyanides and benzaldehydes in the presence of HCl, suggesting that chlorinated synthons can be incorporated directly during ring formation. capes.gov.br A recent study also described a compound, Se-(naphthalen-1-yl) (E)-3-amino-2-chloro-3-(4-(trifluoromethyl)phenyl)prop-2-eneselenoate, which contains both chloro and naphthyl functionalities, indicating the feasibility of synthetic routes that handle these groups concurrently. acs.org

The optimal strategy would likely involve a convergent synthesis where the 5-(1-naphthyl)oxazole core is first assembled, for instance via the Van Leusen reaction, followed by a regioselective chlorination at the C2 position. This approach avoids potential complications of carrying the reactive chloro-substituent through multiple synthetic steps.

Halogenation Techniques at the C-2 Position of Oxazoles

The introduction of a halogen, specifically chlorine, at the C-2 position of an oxazole ring is a critical step in the synthesis of this compound. This transformation is typically achieved through halogenation of a suitable oxazole precursor. While direct chlorination of the oxazole ring can be challenging due to the electron-deficient nature of the C-2 position, several methods have been developed to facilitate this process.

One common approach involves the use of a 2-unsubstituted oxazole precursor which can be deprotonated at the C-2 position, followed by reaction with a chlorinating agent. pharmaguideline.com The reactivity of the oxazole ring towards electrophilic substitution is generally low unless activated by electron-releasing groups. pharmaguideline.com

Alternative strategies might involve the construction of the oxazole ring with the chloro-substituent already in place. This can be accomplished through cyclization reactions of precursors that bear the necessary functionalities. For instance, the reaction of α-haloketones with primary amides is a known method for oxazole synthesis, and modifications of this approach could potentially be used to generate 2-chlorooxazoles. pharmaguideline.com Another method involves the use of phosgene (B1210022) or a phosgene equivalent in the cyclization step to introduce the chloro-substituent. pharmaguideline.com

A summary of potential chlorinating agents for oxazoles is presented in Table 1.

| Chlorinating Agent | Reaction Conditions | Notes |

| N-Chlorosuccinimide (NCS) | Typically used with a catalyst or under specific solvent conditions. | A common and relatively mild chlorinating agent. nih.gov |

| Sulfuryl chloride (SO₂Cl₂) | Often used in an inert solvent. | A powerful chlorinating agent. google.com |

| Phosphorus pentachloride (PCl₅) | Can be used for direct chlorination. | A strong chlorinating agent. google.com |

| Phosphorus oxychloride (POCl₃) | Often used in conjunction with other reagents. | Can also act as a dehydrating agent in cyclization reactions. pharmaguideline.comgoogle.com |

| Chlorine (Cl₂) | Requires careful control of reaction conditions. | A highly reactive and less selective chlorinating agent. google.com |

Table 1. Potential Chlorinating Agents for Oxazole Synthesis.

Coupling Reactions for Naphthyl Group Introduction at C-5

The introduction of the 1-naphthyl group at the C-5 position of the oxazole ring is a key bond-forming reaction in the synthesis of the target molecule. This is typically achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling reaction is a widely employed and effective method for this purpose. beilstein-journals.org This reaction involves the coupling of an organoboron compound, such as a naphthylboronic acid, with a halide or triflate at the C-5 position of the oxazole ring, catalyzed by a palladium complex.

The general scheme for a Suzuki-Miyaura coupling to form a 5-aryloxazole is as follows:

Oxazole Substrate: A 5-halo- or 5-triflyloxy-oxazole derivative.

Boron Reagent: 1-Naphthylboronic acid or a corresponding boronate ester.

Catalyst: A palladium(0) complex, often generated in situ from a palladium(II) precursor and a phosphine (B1218219) ligand.

Base: A base such as sodium carbonate, potassium carbonate, or cesium carbonate is required to activate the boronic acid.

Solvent: A suitable solvent system, often a mixture of an organic solvent and water.

The direct C-5 arylation of oxazoles has also been reported, providing a more atom-economical approach by avoiding the pre-functionalization of the oxazole at the C-5 position. nih.gov

Another relevant strategy is the van Leusen oxazole synthesis, which allows for the formation of 5-substituted oxazoles from aldehydes and TosMIC (tosylmethyl isocyanide). nih.govsemanticscholar.org By using 1-naphthaldehyde as the aldehyde component, this method can directly install the naphthyl group at the C-5 position of the oxazole ring. nih.gov

A summary of coupling reactions for the introduction of the naphthyl group is provided in Table 2.

| Reaction Type | Reactants | Catalyst/Reagent | Key Features |

| Suzuki-Miyaura Coupling | 5-Halo/Triflyloxy-oxazole + 1-Naphthylboronic acid | Palladium catalyst, Base | High functional group tolerance and generally good yields. beilstein-journals.org |

| Direct C-H Arylation | 5-Unsubstituted oxazole + 1-Naphthyl halide/triflate | Palladium or other transition metal catalyst | More atom-economical, avoids pre-functionalization. nih.gov |

| van Leusen Oxazole Synthesis | 1-Naphthaldehyde + TosMIC | Base (e.g., K₂CO₃) | Direct formation of the 5-(1-naphthyl)oxazole core. nih.govsemanticscholar.org |

Table 2. Coupling Reactions for Naphthyl Group Introduction.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is paramount to maximize the yield and purity of this compound. This involves a systematic investigation of various parameters for both the halogenation and the coupling steps.

For the halogenation at the C-2 position, factors such as the choice of chlorinating agent, solvent, temperature, and reaction time need to be carefully controlled. The reactivity of the oxazole substrate can be influenced by the substituent at the C-5 position.

In the context of the Suzuki-Miyaura coupling, optimization efforts typically focus on the following:

Catalyst System: Screening different palladium precursors (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and phosphine ligands (e.g., PPh₃, SPhos, XPhos) is crucial to identify the most active catalytic system.

Base: The choice and concentration of the base can significantly impact the reaction rate and yield.

Solvent: The solvent system can influence the solubility of the reactants and the efficiency of the catalytic cycle.

Temperature and Reaction Time: These parameters need to be adjusted to ensure complete conversion without promoting side reactions or decomposition of the product.

Microwave irradiation has emerged as a valuable tool to accelerate organic reactions, and its application in the synthesis of substituted oxazoles has been shown to reduce reaction times and improve yields. nih.gov

Derivatization Strategies of the this compound Scaffold

The this compound scaffold serves as a versatile platform for further chemical modifications, enabling the synthesis of a diverse range of derivatives with potentially interesting biological or material properties.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-2 Position

The chlorine atom at the C-2 position of the oxazole ring is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.comrsc.org The electron-withdrawing nature of the oxazole ring system facilitates the attack of nucleophiles at this position. This allows for the introduction of a wide variety of functional groups.

The general mechanism of an SNAr reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride). wikipedia.orgmasterorganicchemistry.com

A variety of nucleophiles can be employed in these reactions, including:

Amines: Reaction with primary or secondary amines leads to the formation of 2-aminooxazole derivatives. youtube.com

Alcohols/Alkoxides: Reaction with alcohols or alkoxides yields 2-alkoxyoxazoles.

Thiols/Thiolates: Reaction with thiols or thiolates produces 2-thioether-substituted oxazoles.

Sulfides: Bisulfide and polysulfides have been shown to react with chloroazines in SNAr reactions, suggesting their potential applicability to 2-chlorooxazoles. nih.gov

The reactivity in SNAr reactions is influenced by the nature of the nucleophile and the presence of activating or deactivating groups on the aromatic ring. masterorganicchemistry.comnih.gov

A summary of potential nucleophiles for SNAr reactions is provided in Table 3.

| Nucleophile | Resulting Functional Group | Example Product Class |

| R-NH₂ (Primary Amine) | -NHR | 2-Alkyl/Arylamino-5-(1-naphthyl)oxazoles |

| R₂NH (Secondary Amine) | -NR₂ | 2-Dialkyl/Arylamino-5-(1-naphthyl)oxazoles |

| R-OH (Alcohol) | -OR | 2-Alkoxy/Aryloxy-5-(1-naphthyl)oxazoles |

| R-SH (Thiol) | -SR | 2-Alkyl/Arylthio-5-(1-naphthyl)oxazoles |

Table 3. Nucleophiles for SNAr Derivatization at the C-2 Position.

Functionalization of the Naphthyl Moiety

The naphthyl group of this compound offers another site for chemical modification. Standard electrophilic aromatic substitution reactions can be performed on the naphthyl ring, although the directing effects of the oxazole substituent and the inherent reactivity of the naphthalene system will influence the regioselectivity of these reactions. Potential transformations include:

Nitration: Introduction of a nitro group, which can be further reduced to an amino group.

Halogenation: Introduction of bromine or chlorine atoms.

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups.

Modifications of the Oxazole Ring System

While the oxazole ring is generally stable, it can undergo certain transformations. For instance, cycloaddition reactions, such as Diels-Alder reactions, can occur if the oxazole is appropriately substituted with electron-donating groups. pharmaguideline.com However, the electron-withdrawing nature of the 2-chloro substituent would likely disfavor such reactions.

Ring-opening reactions of the oxazole core are also possible under certain conditions, leading to the formation of acyclic structures. These transformations, however, would lead to the loss of the oxazole scaffold.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Chloro 5 1 Naphthyl Oxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Chloro-5-(1-naphthyl)oxazole in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for assigning the resonances of all proton and carbon atoms and for understanding the molecule's conformational dynamics.

Based on the structure of this compound, the following NMR spectral characteristics are predicted. The ¹H NMR spectrum would show a complex multiplet pattern in the aromatic region, typically between δ 7.0 and 8.5 ppm, corresponding to the seven protons of the naphthyl group and the single proton on the oxazole (B20620) ring. The oxazole proton (H-4) is expected to appear as a singlet, given its isolation from other protons. The ¹³C NMR spectrum would display signals for all 13 carbon atoms. The carbons of the oxazole ring are anticipated to resonate at approximately δ 123-161 ppm. rsc.org Specifically, the chlorinated carbon (C-2) would be significantly downfield, while the naphthyl-substituted carbon (C-5) would also be in the lower field region of the oxazole signals.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Comments |

|---|---|---|---|

| Oxazole H-4 | ~7.5 | ~124 | Singlet, characteristic of a proton on a substituted oxazole ring. rsc.org |

| Naphthyl Protons | 7.0 - 8.5 | 120 - 135 | Complex multiplet pattern due to spin-spin coupling. |

| Oxazole C-2 (Cl-substituted) | - | ~160 | Downfield shift due to the electronegative chlorine atom. rsc.org |

| Oxazole C-4 | - | ~124 | Corresponds to the protonated carbon of the oxazole ring. |

| Oxazole C-5 (Naphthyl-substituted) | - | ~151 | Downfield shift due to substitution and conjugation. rsc.org |

| Naphthyl Carbons | - | 120 - 135 | Multiple signals corresponding to the 10 carbons of the naphthyl group. |

To unambiguously assign the complex NMR signals and determine the molecule's connectivity, a suite of 2D-NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, COSY would be critical for tracing the connectivity within the naphthyl ring system, identifying which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms. This would allow for the definitive assignment of each protonated carbon in the molecule by linking the already assigned proton signals to their corresponding carbon resonances. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, correlations would be expected between the oxazole H-4 proton and the naphthyl ring carbons C-1' and C-8a', as well as the oxazole C-2 and C-5 carbons, confirming the connection between the two ring systems. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. This is crucial for conformational analysis, particularly for determining the preferred orientation of the naphthyl group relative to the oxazole ring. beilstein-journals.org

The single bond connecting the naphthyl group to the oxazole ring allows for rotational freedom, potentially leading to the existence of different rotational isomers (rotamers). The steric hindrance between the peri-hydrogen of the naphthyl group and the atoms of the oxazole ring can create a significant energy barrier to this rotation.

Computational studies on similar bicyclic heteroaromatic systems have shown that different conformations can have significant energy differences. rsc.org For this compound, two primary planar conformers can be envisioned, differing by an approximate 180° rotation around the C5-C1' bond. The relative stability of these conformers would be dictated by the balance of steric repulsion and stabilizing electronic interactions.

Variable-temperature (VT) NMR studies could provide insight into the dynamics of this rotation. At low temperatures, if the rotational barrier is high enough, separate signals for each rotamer might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a single time-averaged signal when the rate of rotation becomes fast on the NMR timescale. The rotational barrier can be quantified from these experiments, providing valuable data on the molecule's conformational flexibility. rsc.org NOESY experiments would also be instrumental in identifying the dominant rotamer in solution by observing through-space correlations between specific naphthyl protons and the oxazole ring.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. While a crystal structure for this compound is not publicly available, the structure of the closely related compound, 2-(1-Naphthyl)-5-phenyloxazole, offers valuable insights into the expected molecular geometry and packing.

For 2-(1-Naphthyl)-5-phenyloxazole, the analysis revealed a monoclinic crystal system with a significant dihedral angle between the naphthyl and phenyl substituents attached to the oxazole ring, indicating a twisted conformation likely due to steric hindrance. A similar non-planar arrangement would be expected for this compound.

Crystallographic Data for the Analogous Compound 2-(1-Naphthyl)-5-phenyloxazole

| Parameter | Value for 2-(1-Naphthyl)-5-phenyloxazole | Predicted Significance for this compound |

|---|---|---|

| Crystal System | Monoclinic | Likely to be similar, depending on packing. |

| Space Group | P 1 21/n 1 | Dependent on the specific intermolecular interactions. |

| a (Å) | 15.722 | Unit cell parameters will be unique to the compound's crystal packing. |

| b (Å) | 3.9060 | |

| c (Å) | 21.969 | |

| β (°) | 99.44 | |

| Dihedral Angle (Naphthyl-Oxazole) | ~57° | A significant dihedral angle is expected due to steric hindrance. |

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the solid state of this compound, several types of non-covalent interactions would be anticipated to play a role in the crystal packing. These include:

π-π Stacking: The planar, electron-rich naphthyl and oxazole rings are likely to engage in π-π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion. These interactions are a major cohesive force in the crystals of many aromatic compounds.

C-H···π Interactions: The protons of one molecule can interact with the π-electron clouds of the aromatic rings of a neighboring molecule.

Halogen Bonding: The chlorine atom on the oxazole ring could act as a halogen bond donor, interacting with nucleophilic atoms (like the oxazole nitrogen or oxygen) on adjacent molecules.

Advanced Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information from its fragmentation patterns under ionization.

For this compound (molecular formula C₁₃H₈ClNO), the high-resolution mass spectrum would show a molecular ion peak (M⁺˙) at a specific m/z value. A key feature would be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit two peaks for the molecular ion: an M⁺˙ peak and an [M+2]⁺˙ peak, with a relative intensity ratio of approximately 3:1. nih.gov This isotopic signature is a clear indicator of the presence of a single chlorine atom in the molecule.

Under electron impact (EI) ionization, the molecular ion would undergo fragmentation, providing a fingerprint that can help confirm the structure. Predicted fragmentation pathways include:

Loss of a chlorine radical: [M - Cl]⁺. This would be a very common fragmentation pathway.

Loss of CO: The oxazole ring can fragment with the loss of a neutral carbon monoxide molecule.

Cleavage of the naphthyl group: Fragmentation could lead to the formation of a naphthyl cation or a chloro-oxazole cation.

Retro-Diels-Alder type reactions: The heterocyclic ring might undergo ring-opening and subsequent fragmentation.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure/Loss | Significance |

|---|---|---|

| [M]⁺˙ / [M+2]⁺˙ | Molecular Ion | Confirms molecular weight and presence of one chlorine atom. |

| [M-Cl]⁺ | Loss of •Cl | Common fragmentation for chlorinated compounds. |

| [M-CO]⁺˙ | Loss of Carbon Monoxide | Characteristic fragmentation of the oxazole ring. |

| [C₁₀H₇]⁺ | Naphthyl cation | Indicates the presence of the naphthyl moiety. |

| [C₃HClNO]⁺˙ | Chloro-oxazole radical cation | Represents the other half of the molecule after cleavage. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."

The FT-IR and Raman spectra of this compound would be characterized by several key vibrational modes:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the double bonds within the naphthyl and oxazole rings would appear in the 1500-1650 cm⁻¹ region.

Oxazole ring vibrations: The characteristic breathing and stretching modes of the oxazole ring, including C-O-C stretching, would be found in the fingerprint region (1000-1400 cm⁻¹). ajchem-a.com

C-Cl stretching: A strong absorption corresponding to the carbon-chlorine bond stretch is expected in the 600-800 cm⁻¹ range.

Aromatic C-H out-of-plane bending: Strong bands in the 700-900 cm⁻¹ region are characteristic of the substitution pattern on the naphthyl ring.

While FT-IR and Raman spectroscopy are complementary, some modes may be more intense in one technique than the other due to selection rules. For example, the symmetric vibrations of the non-polar bonds in the naphthyl ring might be more prominent in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique (Expected Intensity) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | FT-IR (Medium), Raman (Strong) |

| C=C/C=N Stretch (Aromatic/Oxazole) | 1500 - 1650 | FT-IR (Strong), Raman (Strong) ajchem-a.com |

| Oxazole Ring Modes | 1000 - 1400 | FT-IR (Medium-Strong), Raman (Medium) |

| C-O-C Stretch | ~1250 | FT-IR (Strong) ajchem-a.com |

| C-Cl Stretch | 600 - 800 | FT-IR (Strong), Raman (Medium) |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | FT-IR (Strong), Raman (Weak) |

Reactivity, Transformation, and Mechanistic Investigations of 2 Chloro 5 1 Naphthyl Oxazole

Electrophilic Substitution Reactivity and Regioselectivity

The oxazole (B20620) ring is inherently electron-deficient due to the electronegativity of its constituent oxygen and nitrogen atoms, which makes it generally resistant to electrophilic attack. However, the presence of an electron-donating group can activate the ring towards electrophilic substitution, which typically occurs at the C5 position. tandfonline.comnumberanalytics.comsemanticscholar.org

In the case of 2-Chloro-5-(1-naphthyl)oxazole, the molecule possesses two potential sites for electrophilic attack: the oxazole ring and the naphthyl ring. The chloro group at the C2 position is electron-withdrawing, further deactivating the oxazole ring. Conversely, the 1-naphthyl group at C5 is an electron-rich aromatic system. Consequently, electrophilic substitution is strongly favored to occur on the naphthyl ring rather than the oxazole moiety. The regioselectivity of the substitution on the naphthyl ring will be governed by the directing effects of the oxazole substituent and the inherent reactivity of the naphthalene (B1677914) core, with substitution typically favoring the 4- and 5-positions of the naphthyl system.

Nucleophilic Substitution Reactivity at the Chloro Position

The C2 position of the oxazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com The presence of a halogen atom, such as chlorine, at this position creates a highly reactive center for nucleophilic aromatic substitution (SNAr). tandfonline.compharmaguideline.com The reaction is facilitated by the ability of the heterocyclic ring to stabilize the negative charge in the intermediate Meisenheimer complex.

The chlorine atom can be readily displaced by a wide variety of nucleophiles, providing a versatile method for the synthesis of diverse 2-substituted-5-(1-naphthyl)oxazoles. The reactivity order for nucleophilic substitution on the oxazole ring is C2 >> C4 > C5. tandfonline.comsemanticscholar.org

Table 1: Examples of Nucleophilic Substitution Reactions at the C2 Position

| Nucleophile (Nu) | Reagent Example | Product: 2-Nu-5-(1-naphthyl)oxazole |

|---|---|---|

| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | 2-Methoxy-5-(1-naphthyl)oxazole |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-5-(1-naphthyl)oxazole |

| Amine (R₂NH) | Piperidine | 2-(Piperidin-1-yl)-5-(1-naphthyl)oxazole |

| Cyanide (CN⁻) | Sodium cyanide (NaCN) | 5-(1-naphthyl)oxazole-2-carbonitrile |

Photochemical and Thermal Transformation Pathways

Oxazole derivatives are known to undergo photochemical transformations upon irradiation. tandfonline.comsemanticscholar.org The specific pathway for this compound would likely involve the naphthyl group, a strong chromophore, absorbing UV light. This can lead to the formation of excited states that may undergo various reactions, including cleavage of the oxazole ring or transformation into isomeric structures. For example, irradiation of some oxazoles can lead to the formation of isonitriles or other heterocyclic systems. pharmaguideline.com Recent studies on related azadiene systems have shown that UV irradiation can initiate cleavage of weak C-Se bonds to form radicals that undergo subsequent cyclization, suggesting that photochemical cleavage of the C-Cl bond in this compound is a plausible pathway to initiate radical-based transformations. acs.org

Thermally, oxazoles are generally stable entities and can often withstand high temperatures without decomposition. tandfonline.comsemanticscholar.org However, under forcing conditions, thermal rearrangements can occur. For related chloro-heterocyclic systems, heating above the melting point has been shown to induce rearrangements involving a double bond shift and interchange of atoms, a process that sometimes proceeds through a strained four-membered ring intermediate. researchgate.net

Oxidative Degradation Mechanisms

The oxazole ring is susceptible to oxidative cleavage by various oxidizing agents. tandfonline.compharmaguideline.com Strong oxidants like potassium permanganate (B83412) or chromic acid can open the ring, often leading to cleavage of the C4-C5 bond. tandfonline.comsemanticscholar.orgresearchgate.net

A well-studied pathway for the degradation of substituted oxazoles is photooxidation using singlet oxygen. nih.gov This reaction is mechanistically distinct and typically proceeds through a [4+2] cycloaddition of singlet oxygen across the C2 and C5 positions of the oxazole ring, forming an unstable endoperoxide intermediate. This intermediate then collapses, cleaving the ring to yield di- or triacylamine products. nih.govresearchgate.net In the case of this compound, this oxidative cleavage would be expected to produce an N-acyl imide derivative, specifically N-(1-naphthoyl)chloroacetamide, effectively unmasking a carboxylic acid-like functionality from the heterocyclic core.

Mechanistic Proposals for Key Transformations Involving this compound

Nucleophilic Aromatic Substitution (SNAr) Mechanism: The substitution of the chlorine atom at the C2 position by a nucleophile (Nu⁻) is proposed to occur via a two-step addition-elimination mechanism.

Addition Step: The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the oxazole ring and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the nitrogen and oxygen atoms of the ring.

Elimination Step: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substitution product. The high sensitivity of related thiazole (B1198619) systems to substituent effects, as indicated by a large positive Hammett ρ value, suggests that the transition state has significant negative charge buildup that is stabilized by the heterocyclic system. rsc.org

Oxidative Degradation with Singlet Oxygen: The proposed mechanism for the reaction with singlet oxygen involves a Diels-Alder-type cycloaddition.

[4+2] Cycloaddition: Singlet oxygen (¹O₂) acts as a dienophile and reacts with the oxazole ring, which serves as the diene component, across the C2=N3-C4=C5 system. This forms a bicyclic endoperoxide intermediate.

Ring Cleavage: This endoperoxide is highly unstable and rapidly undergoes fragmentation. The cleavage of the peroxide and carbon-carbon bonds leads to the formation of the final imide products. Computational studies on the oxidation of the parent oxazole ring support the formation of such Diels-Alder adducts as the primary pathway. researchgate.net

Catalytic Properties and Ligand Behavior of this compound

While not extensively studied for its catalytic properties, this compound possesses features that make it a potential candidate as a ligand in transition metal catalysis. The pyridine-type nitrogen atom at the N3 position has a lone pair of electrons available for coordination to a metal center, allowing it to function as an N-donor ligand. mdpi.com

The coordination of this molecule to a metal would be influenced by:

Steric Hindrance: The bulky 1-naphthyl group at the adjacent C5 position would create a specific steric environment around the metal center, potentially influencing the selectivity of catalytic reactions such as polymerization or asymmetric synthesis.

Electronic Effects: The electron-withdrawing chloro group at the C2 position would decrease the electron density on the oxazole ring and the coordinating nitrogen atom. This would weaken its donor strength compared to an unsubstituted oxazole but could also affect the redox properties and stability of the resulting metal complex.

Research on related oxazole-oxazoline ligands has demonstrated their effectiveness in forming active vanadium catalysts for ethylene (B1197577) polymerization and copolymerization, highlighting the potential of the oxazole motif in catalyst design. mdpi.com The unique steric and electronic profile of this compound makes it an intriguing, albeit untested, candidate for similar applications.

Computational Chemistry and Quantum Mechanical Analysis of 2 Chloro 5 1 Naphthyl Oxazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and geometry of molecular systems. For 2-Chloro-5-(1-naphthyl)oxazole, DFT calculations, typically employing a functional like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311++G(d,p), are used to determine the molecule's optimized ground-state geometry. irjweb.com These calculations solve the Schrödinger equation within the DFT framework to find the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. researchgate.net

The process involves an iterative optimization where the positions of the atoms are adjusted until a minimum on the potential energy surface is located. The resulting optimized structure reveals the spatial arrangement of the oxazole (B20620) ring, the naphthyl group, and the chlorine atom. For instance, calculations on similar oxazole derivatives have determined key parameters like the bond angles within the oxazole ring and the dihedral angles between connected aromatic systems. irjweb.com The planarity and orientation of the naphthyl ring relative to the oxazole ring are crucial geometric parameters determined by these calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Ionization Potential, Electron Affinity)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com

A small HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. irjweb.com For aromatic heterocyclic systems like this compound, the HOMO is typically a π-orbital distributed across the conjugated ring system, while the LUMO is a π* anti-bonding orbital. The presence of the electron-withdrawing chlorine atom and the extensive conjugation of the naphthyl group significantly influences the energies of these orbitals. nih.gov

From the HOMO and LUMO energies, other important electronic parameters can be derived:

Ionization Potential (IP): The energy required to remove an electron from the molecule, approximated by the negative of the HOMO energy (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added to the molecule, approximated by the negative of the LUMO energy (EA ≈ -ELUMO).

These parameters are crucial for predicting how the molecule will behave in chemical reactions and interact with other species.

Table 1: Representative FMO Properties for an Oxazole Derivative

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.65 irjweb.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.81 irjweb.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.84 irjweb.com |

| Ionization Potential (IP) | Approximated as -EHOMO | 5.65 irjweb.com |

| Electron Affinity (EA) | Approximated as -ELUMO | 0.81 irjweb.com |

Note: Data is based on a similar oxazole derivative computed at the B3LYP/6-311++G(d,p) level and serves as a representative example. irjweb.com

Electrostatic Potential Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. irjweb.com The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these are expected around the electronegative oxygen and nitrogen atoms of the oxazole ring. irjweb.comresearchgate.net

Blue regions represent positive electrostatic potential, which are electron-deficient and are the sites for nucleophilic attack. These are typically found around the hydrogen atoms. irjweb.com

Green and yellow regions correspond to intermediate or near-zero potential.

For this compound, the MEP map would likely show a significant negative potential around the oxazole N and O atoms, making them primary sites for hydrogen bonding and electrophilic interactions. The chlorine atom, being highly electronegative, would also create a region of negative potential. Conversely, the hydrogen atoms on the naphthyl ring would exhibit positive potential. The MEP analysis provides a qualitative prediction of how the molecule will interact with other reagents, which is a key aspect in understanding its chemical behavior. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) units. wikipedia.org This method offers a chemically intuitive description of charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions. wisc.eduyoutube.com

For this compound, NBO analysis would reveal:

Hyperconjugation: Interactions between the lone pairs of the oxygen, nitrogen, and chlorine atoms with the anti-bonding orbitals of the adjacent ring systems (e.g., n(O) → πC=N or n(Cl) → σC-C).

Conjugation and Resonance: Significant π → π* interactions between the oxazole and naphthyl rings, quantifying the degree of electronic communication between these two parts of the molecule.

Hybridization: The s and p character of the atomic orbitals involved in forming the bonds.

These interactions are crucial for understanding the molecule's electronic stability and the distribution of charge throughout its structure.

Table 2: Representative NBO Second-Order Perturbation Analysis for a Heterocyclic System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π (Cnaphthyl-Cnaphthyl) | π* (Coxazole-Coxazole) | > 20.0 | π-conjugation |

| LP (O) | π* (C=N) | ~ 15.0 - 25.0 | Lone Pair Delocalization |

| LP (N) | π* (C-O) | ~ 20.0 - 30.0 | Lone Pair Delocalization |

| LP (Cl) | σ* (Coxazole-Cnaphthyl) | ~ 1.0 - 5.0 | Hyperconjugation |

Note: E(2) values are illustrative, based on typical interactions in conjugated heterocyclic systems. LP denotes a lone pair.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility. The primary degree of conformational freedom in this molecule is the rotation around the single bond connecting the naphthyl group to the oxazole ring. The potential energy surface (PES) can be mapped by systematically changing the dihedral angle between the two ring systems and calculating the energy at each step. researchgate.netlibretexts.org

Theoretical Spectroscopic Predictions (UV-Vis, IR, Raman, NMR)

Computational methods allow for the theoretical prediction of various spectroscopic properties, which can be used to aid in the identification and characterization of this compound.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra. researchgate.netrsc.org It calculates the energies of vertical electronic transitions from the ground state to various excited states. For a conjugated system like this compound, the spectrum is expected to show strong π→π* transitions, and the calculated absorption maxima (λmax) can be compared with experimental data.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net This analysis allows for the assignment of specific vibrational modes (e.g., C-Cl stretch, C=N stretch, aromatic C-H bends) to the observed peaks in the experimental IR and Raman spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is typically used to calculate the NMR chemical shifts (δ) for ¹H and ¹³C nuclei. biointerfaceresearch.com These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental NMR data to confirm the molecular structure. The predicted shifts are sensitive to the electronic environment of each nucleus, making them a powerful tool for structural elucidation.

Table 3: Representative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value/Region | Characteristic Group |

|---|---|---|---|

| UV-Vis (TD-DFT) | λmax | ~280-320 nm | π→π* transitions (naphthyl/oxazole) |

| IR (DFT) | Wavenumber (cm-1) | ~1600-1650 | C=N stretch (oxazole) |

| ~1500-1590 | C=C stretch (aromatic) | ||

| ~700-800 | C-Cl stretch | ||

| ¹³C NMR (GIAO) | Chemical Shift (ppm) | ~150-165 | C2 (oxazole, adjacent to O and N) |

| ~115-140 | Naphthyl carbons | ||

| ¹H NMR (GIAO) | Chemical Shift (ppm) | ~7.5-8.5 | Naphthyl protons |

Note: These are representative values based on known ranges for the specified functional groups.

Molecular Dynamics Simulations (Non-Biological Contexts)

Molecular dynamics (MD) simulations can provide insights into the time-dependent behavior of this compound in various environments, outside of a biological context. researchgate.netnih.gov For instance, MD simulations can be used to study the molecule's dynamics in the gas phase or in different solvents, exploring its conformational flexibility over time.

Furthermore, non-adiabatic MD simulations can investigate the molecule's photochemical behavior. Studies on the parent oxazole molecule have used such simulations to explore its excited-state decay pathways following photoexcitation. researchgate.net These simulations revealed ultrafast processes involving ring-opening and ring-closure, leading to the formation of various intermediates. researchgate.net Applying similar methods to this compound could elucidate its photostability and potential photochemical reaction mechanisms, which are important for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or photosensitizers, where the stability and excited-state dynamics of the chromophore are critical.

Quantum Chemical Descriptors for Reactivity and Stability

The reactivity of a molecule is intimately linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a more quantitative measure of a molecule's reactivity. researchgate.netnih.gov These descriptors, often derived using Koopmans' theorem, help in understanding the relationship between a molecule's structure and its global chemical reactivity. researchgate.net

Illustrative Global Reactivity Descriptors

Due to the absence of specific published data for this compound, the following table provides an illustrative example of how these descriptors would be presented. The values are hypothetical and serve to explain the concepts.

| Descriptor | Formula | Significance | Illustrative Value |

| HOMO Energy (EHOMO) | - | Electron-donating ability | -6.5 eV |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Reactivity and stability | 5.0 eV |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron | 6.5 eV |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron | 1.5 eV |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons | 4.0 eV |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.5 eV |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity | 0.2 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons | 3.2 eV |

Further computational analyses, such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping, could provide deeper insights into the charge distribution, intramolecular interactions, and reactive sites of the molecule. NBO analysis helps in understanding the delocalization of electron density and the nature of bonding, while MEP maps are useful for identifying regions susceptible to electrophilic and nucleophilic attack.

Exploration of 2 Chloro 5 1 Naphthyl Oxazole in Advanced Materials and Catalysis

Applications in Organic Electronic Materials (e.g., as fluorophores, scintillators, or components in conjugated polymers)

There is no specific information available in the scientific literature regarding the application of 2-Chloro-5-(1-naphthyl)oxazole as a fluorophore, scintillator, or a component in conjugated polymers. While oxazole-based compounds, in general, are known to exhibit luminescent properties, the specific photophysical characteristics of this compound have not been reported.

Photophysical Properties and Energy Transfer Mechanisms

No published data could be found detailing the photophysical properties, such as absorption and emission spectra, quantum yields, or lifetimes, of this compound. Consequently, information on its energy transfer mechanisms is also not available.

Role as a Ligand in Organometallic Catalysis

While the oxazole (B20620) moiety can act as a coordinating group for metal centers, there is no specific research detailing the use of this compound as a ligand in organometallic catalysis.

Design of Metal Complexes Utilizing this compound as a Ligand

There are no reports on the design or synthesis of metal complexes that specifically utilize this compound as a ligand.

Catalytic Performance in Model Organic Reactions

In the absence of any reported metal complexes featuring this compound as a ligand, there is no information on its catalytic performance in any model organic reactions.

Potential Biological and Agrochemical Applications of 2 Chloro 5 1 Naphthyl Oxazole Strictly in Vitro or Non Clinical Contexts

Investigation of Biochemical Interactions

In silico and in vitro studies of compounds structurally related to 2-Chloro-5-(1-naphthyl)oxazole have highlighted their potential to interact with key biochemical targets, primarily enzymes. Molecular docking simulations are frequently employed to predict the binding affinity and interaction patterns of oxazole (B20620) derivatives with the active sites of proteins. For instance, docking studies have been used to evaluate oxazole hybrids with viral proteases and other enzymes, providing insights into their binding energies and potential inhibitory mechanisms mdpi.comnih.gov.

The oxazole scaffold is a component of various molecules known to inhibit specific enzymes. Investigations into related compounds suggest that this compound could be a candidate for similar inhibitory activities.

Glutathione S-transferase (GST) Inhibition: GSTs are crucial enzymes in insects for detoxifying xenobiotics, including insecticides nih.gov. Inhibition of these enzymes can increase the efficacy of pesticides. Certain α-santonin-based oxazole derivatives have demonstrated significant inhibitory effects on GST in the pest Plutella xylostella nih.gov. Molecular docking studies further supported that these oxazole compounds interact with multiple sites within the enzyme, leading to their insecticidal action nih.gov. This suggests a potential mechanism for this compound as an inhibitor of insect GST.

Tubulin Polymerization Inhibition: Microtubules, formed by the polymerization of tubulin, are essential for cell division. Molecules that interfere with this process are valuable as antimitotic agents. A series of 2-methyl-4,5-disubstituted oxazoles, including a 5-(2′-naphthyl)oxazole derivative, were found to inhibit tubulin polymerization in vitro nih.gov. Similarly, novel 1,3-oxazole sulfonamides bearing a 1-naphthyl substituent were identified as potent inhibitors of tubulin polymerization acs.org. These findings indicate that the naphthyl-oxazole framework, as present in this compound, may have the potential to interact with and inhibit the polymerization of non-human tubulin.

| Compound Class | Target Enzyme/Process | Observed Activity | Reference |

|---|---|---|---|

| α-Santonin-based oxazole derivative (VII19) | Glutathione S-transferase (GST) from P. xylostella | Significant inhibitory effects | nih.gov |

| 2-Methyl-5-(2′-naphthyl)oxazole derivative | Tubulin Polymerization | Inhibited tubulin assembly in vitro | nih.gov |

| 1,3-Oxazole sulfonamide with 1-naphthyl substituent | Tubulin Polymerization | Effectively binds to tubulin and induces microtubule depolymerization | acs.org |

SAR studies on related heterocyclic compounds provide a framework for predicting the potential activity of this compound. The specific substituents on the oxazole ring are critical for determining biological efficacy.

Influence of the Naphthyl Group: In studies of α-keto oxazole inhibitors, replacing a terminal phenyl group with a 1-naphthyl group resulted in a two-fold increase in potency against the target enzyme nih.gov. This suggests that the larger, more hydrophobic surface area of the naphthyl moiety can enhance binding affinity within an enzyme's active site. SAR studies on thiazole (B1198619) derivatives also found that combining a 2-naphthyl substituent with a chloro-phenyl group resulted in highly active antimicrobial compounds nih.gov.

Influence of the Chloro Substituent: The presence of a chlorine atom can significantly impact a molecule's biological activity. The chloro group is electron-withdrawing and can alter the electronic properties of the oxazole ring. It can also participate in halogen bonding, a type of non-covalent interaction that can stabilize the binding of a ligand to a protein target. In studies of benzoxazoles as herbicides, the 5-chloro substituted derivative showed high phytotoxicity nih.gov.

These SAR findings suggest that the combination of a 1-naphthyl group at the 5-position and a chloro group at the 2-position of the oxazole ring could lead to a compound with potent biological activity due to favorable hydrophobic and electronic interactions with biological targets.

Evaluation as Agrochemicals

The structural features of this compound are found in various classes of agrochemicals, indicating its potential for development as a herbicidal, fungicidal, or insecticidal agent.

Herbicidal and Fungicidal Activity: Oxazole and isoxazole derivatives have been widely investigated for their agrochemical properties. Certain benzoxazoles, such as 5-chloro-2-(nitromethyl)benzo[d]oxazole, have demonstrated significant phytotoxic activity against multiple plant species nih.gov. Numerous isoxazole carboxamides have been synthesized and tested for herbicidal activity, with some showing potent inhibition of weed growth nih.gov. Furthermore, various oxazole derivatives have been reported to possess broad-spectrum fungicidal activity nih.govnih.gov.

Insecticidal Activity: The oxazole ring is a key component in novel insecticides. For instance, α-santonin-based oxazole derivatives have shown potent larvicidal activity against pests like Plutella xylostella and aphicidal activity against Myzus persicae nih.gov. Other studies on N-heterocycles containing chloro-substituents have also reported high toxicity against insect larvae such as Culex pipiens rsc.org.

| Compound Class | Target Organism | Observed Agrochemical Activity | Reference |

|---|---|---|---|

| 5-Chloro-2-(nitromethyl)benzo[d]oxazole | Various plants (e.g., onion, tomato, cucumber) | Phytotoxic / Herbicidal | nih.gov |

| N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides | Weeds (e.g., Portulaca oleracea) | Herbicidal | nih.gov |

| α-Santonin-based oxazole derivatives | Insect pests (e.g., P. xylostella, M. persicae) | Insecticidal (larvicidal, aphicidal) | nih.gov |

| N-heterocycles from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one | Mosquito larvae (Culex pipiens) | Larvicidal | rsc.org |

| 3-(2-Naphthyl)-5-(substituted phenyl)-4,5-dihydroisoxazoles | Insect larvae (Achoea janata L.) | Insect Antifeedant | researchgate.net |

Beyond herbicidal action, certain heterocyclic compounds can act as plant growth regulators, promoting or inhibiting specific developmental processes without being overtly phytotoxic. Various synthetic heterocyclic compounds, including derivatives of triazoloquinazolines and pyrimidines, have been shown to influence the root and shoot growth of plants like cucumber and barley researchgate.netresearchgate.net. Given the structural diversity of molecules that exhibit these properties, this compound could be evaluated for its potential to modulate plant growth in a controlled, non-clinical setting.

Effective agrochemicals often target biological pathways unique to the pest. For this compound, potential mechanisms could include enzyme inhibition or behavioral modification.

Insect Antifeedant Activity: Some compounds deter pests from feeding rather than killing them directly. This antifeedant action can be an effective and more environmentally benign method of crop protection. Studies on 3-(2-naphthyl)-4,5-dihydroisoxazole derivatives have demonstrated their insect antifeedant activities against castor leaf-consuming larvae in bioassays researchgate.net. The presence of the naphthyl group in this compound suggests it may have similar potential to deter feeding in certain insect pests.

Interaction with Biomolecules in Controlled In Vitro Environments

While many studies on oxazole derivatives focus on their interactions with protein targets, the potential for these molecules to interact with other biomolecules like nucleic acids in controlled in vitro settings is an area for investigation. The planar aromatic system of the naphthyl group is a structural feature often found in molecules that can interact with DNA or RNA, for example, through intercalation. Although direct experimental evidence for DNA or RNA binding by this compound is not available in the current literature, its structure merits such in vitro investigation to fully characterize its biochemical interaction profile.

Analytical Techniques for the Detection and Quantification of 2 Chloro 5 1 Naphthyl Oxazole in Non Biological Matrices

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are the cornerstone for separating and quantifying 2-Chloro-5-(1-naphthyl)oxazole from its starting materials, byproducts, or potential degradation products.

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the purity assessment and quantification of this compound, owing to the compound's aromatic nature and relatively low volatility. A reversed-phase HPLC (RP-HPLC) method would be the standard approach. royalsocietypublishing.orgmiamioh.edulibretexts.orgdocbrown.infoyoutube.com The separation is based on the compound's hydrophobic interactions with a non-polar stationary phase and its partitioning with a polar mobile phase.

The presence of the naphthalene (B1677914) moiety provides a strong chromophore, making UV detection a highly effective and sensitive means of quantification. researchgate.netresearchgate.nethelcom.fiacs.org A photodiode array (PDA) detector can be employed to monitor the analyte at its wavelength of maximum absorbance, ensuring high specificity and allowing for peak purity analysis. youtube.com Method parameters would be optimized to achieve a sharp peak shape, good resolution from impurities, and a reasonable retention time.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Suggested Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention for aromatic compounds. |

| Mobile Phase | Acetonitrile (B52724) and Water (gradient or isocratic) | Common solvents for RP-HPLC, allowing for elution adjustment. royalsocietypublishing.org |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. docbrown.info |

| Column Temp. | 30 - 40 °C | Ensures reproducible retention times and can improve peak shape. |

| Detector | UV/PDA at ~220-230 nm or ~280-290 nm | Naphthalene chromophore exhibits strong absorbance in these regions. youtube.comacs.org |

| Injection Vol. | 10 - 20 µL | Standard volume for analytical HPLC. |

| Diluent | Acetonitrile/Water mixture | To ensure compatibility with the mobile phase. |

Note: This table represents a typical starting point for method development. The exact conditions, especially the mobile phase composition, would require optimization.

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly for assessing volatile impurities or for trace analysis when coupled with a sensitive detector like a mass spectrometer. epa.goveurochlor.orgoup.com The compound is expected to be sufficiently thermally stable and volatile for GC analysis.

A capillary column with a mid-polarity stationary phase is often suitable for separating chlorinated aromatic compounds. oup.com The choice of detector is critical; while a Flame Ionization Detector (FID) can be used for general-purpose quantification, an Electron Capture Detector (ECD) would offer higher sensitivity for this chlorinated compound. For definitive identification and trace quantification, coupling GC with Mass Spectrometry (GC-MS) is the preferred method. epa.goveurochlor.org

Table 2: Proposed GC Method Parameters for this compound Analysis

| Parameter | Suggested Condition | Purpose |

| Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm) | A low-bleed, mid-polarity column suitable for a wide range of semi-volatile organic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas to transport the analyte through the column. |

| Inlet Temp. | 250 - 280 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Start at ~150°C, ramp to ~300°C | Temperature programming allows for the separation of compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | MS provides structural information and high sensitivity; ECD is highly sensitive to halogenated compounds. |

| Injection Mode | Split/Splitless | Splitless mode is preferred for trace analysis to maximize analyte transfer to the column. |

Note: This table outlines a general GC method. Optimization of the temperature program and inlet parameters is necessary for specific applications.

Spectrophotometric Methods for Detection

UV-Visible spectrophotometry can be used as a simple and rapid method for the detection and approximate quantification of this compound in solutions, provided that no other interfering substances absorb in the same spectral region. The extensive conjugation provided by the naphthyl group attached to the oxazole (B20620) ring results in strong π-π* electronic transitions, leading to significant UV absorbance. researchgate.netresearchgate.nethelcom.fi

The UV spectrum of a naphthalene derivative typically shows strong absorption bands. researchgate.netacs.org For this compound, characteristic high-intensity absorption is expected around 220-230 nm, with other potential bands at longer wavelengths (e.g., 280-320 nm) corresponding to the naphthalene chromophore. acs.org For quantitative analysis, a calibration curve would be prepared by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

Mass Spectrometry for Trace Analysis

Mass Spectrometry (MS), especially when coupled with a chromatographic inlet like GC or LC, is the definitive technique for trace analysis and structural confirmation of this compound. epa.gov Electron Ionization (EI) is a common technique used in GC-MS that would provide a characteristic fragmentation pattern.

The mass spectrum would be expected to show a distinct molecular ion peak [M]+. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with an [M+2]+ peak approximately one-third the intensity of the [M]+ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation would likely involve cleavage of the bond between the naphthyl group and the oxazole ring, and potential fragmentation of the oxazole ring itself.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Predicted Ion Structure | Significance |

| [M]+ & [M+2]+ | [C₁₃H₇ClN₂O]+ | Molecular ion pair, confirms molecular weight and presence of one chlorine atom. |

| [M - Cl]+ | [C₁₃H₇N₂O]+ | Loss of the chlorine atom. |

| [C₁₀H₇]+ | Naphthyl cation | A very common and stable fragment indicating the naphthyl moiety. |

| [C₃H₂ClNO]+ | Fragment of the chloro-oxazole ring | Indicates fragmentation within the heterocyclic ring. |

Note: This table is predictive. Actual fragmentation patterns must be confirmed by experimental analysis.

Method Development for Environmental Monitoring or Industrial Process Control (excluding human exposure)

The development of analytical methods for monitoring this compound in environmental matrices (e.g., water, soil) or industrial process streams is essential for process optimization and environmental stewardship. Such methods typically involve sample preparation, cleanup, and analysis by a sensitive technique like GC-MS or LC-MS.

For environmental water samples, a common approach involves pre-concentration using Solid-Phase Extraction (SPE) with a C18 or similar sorbent. epa.gov The compound would be adsorbed onto the sorbent from a large volume of water and then eluted with a small volume of an organic solvent like acetonitrile or methanol. This process removes interferences and increases the analyte concentration, lowering the method's limit of detection.

For industrial process control, direct injection of a diluted sample into an HPLC or GC system might be feasible, allowing for rapid purity checks and process monitoring. Method validation would be critical, establishing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the data is reliable for its intended purpose.

Future Research Directions and Unexplored Avenues for 2 Chloro 5 1 Naphthyl Oxazole

Design of Advanced Synthetic Methodologies

Current synthetic strategies for oxazole (B20620) derivatives, while numerous, can often be improved in terms of efficiency, substrate scope, and environmental impact. informahealthcare.comresearchgate.net Future research should focus on the development of advanced synthetic methodologies for 2-Chloro-5-(1-naphthyl)oxazole that offer significant advantages over classical methods.

Furthermore, the application of microwave-assisted organic synthesis (MAOS) could dramatically accelerate the synthesis of this compound. Microwave irradiation can lead to faster reaction times, higher yields, and improved purity of the final product. ijpsonline.com The development of solid-phase synthesis methodologies could also be explored, which would be particularly beneficial for the rapid generation of a library of related derivatives for screening purposes. researchgate.net

| Synthetic Approach | Potential Advantages |

| One-Pot Reactions | Increased efficiency, reduced waste, time and cost savings |

| Multicomponent Reactions | High atom economy, convergent synthesis, molecular diversity |

| Novel Catalysis | Milder reaction conditions, higher selectivity, broader substrate scope |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced purity |

| Solid-Phase Synthesis | Amenable to automation, high-throughput synthesis of derivatives |

Deeper Mechanistic Understanding of Its Transformations

A thorough understanding of the reaction mechanisms governing the formation and subsequent transformations of this compound is crucial for optimizing existing synthetic routes and designing new reactions. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Computational studies , using methods such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reaction pathways, and transition states involved in the synthesis of the target molecule. tandfonline.com Such studies can help in predicting the reactivity of different starting materials and in the rational design of more efficient catalysts.

Experimental mechanistic investigations could involve the use of spectroscopic techniques to identify and characterize reaction intermediates. Isotope labeling studies can also be employed to trace the fate of individual atoms throughout the course of a reaction, providing definitive evidence for proposed mechanisms. Understanding the role of the chloro and naphthyl substituents on the reactivity of the oxazole ring will be of particular importance. wikipedia.org

Expansion of Its Applications in Materials Science

The unique combination of a halogenated oxazole and a polycyclic aromatic naphthyl group suggests that this compound may possess interesting photophysical and electronic properties. nbinno.comwikipedia.org Future research should focus on exploring its potential applications in materials science.

The extended π-conjugation provided by the naphthyl moiety, coupled with the electron-withdrawing nature of the chloro-substituted oxazole ring, could lead to desirable optoelectronic properties . nih.gov Investigations into its potential as a component in organic light-emitting diodes (OLEDs) or as an organic semiconductor are warranted. scilit.com The fluorescence and phosphorescence characteristics of this compound should be thoroughly investigated, as naphthyl-containing compounds are known to exhibit interesting luminescent behavior. arxiv.org

Furthermore, its potential as a fluorescent probe for the detection of specific analytes or for cellular imaging could be explored. nih.gov The chloro group at the 2-position also provides a handle for further functionalization, allowing for the tuning of its material properties or for its incorporation into larger polymeric structures.

| Potential Application | Rationale |

| Organic Light-Emitting Diodes (OLEDs) | Potential for tunable emission and good charge transport properties. scilit.com |

| Organic Semiconductors | The conjugated system may facilitate charge mobility. |

| Fluorescent Probes | The naphthyl group can impart fluorescence, which may be sensitive to the local environment. nih.gov |

| Functional Polymers | The chloro group allows for polymerization or grafting onto other materials. |

Exploration of Novel Non-Clinical Biological Interactions and Targets

While the oxazole ring is a known pharmacophore, the specific biological activities of this compound remain largely unexplored. nih.govrasayanjournal.co.in Future research should aim to identify and characterize its interactions with novel, non-clinical biological targets.